Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride
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Overview
Description
Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride involves several steps. One common method includes the reaction of benzyl chloroformate with (4-hydroxypyrrolidin-3-yl)methylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate
- Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate acetate
- Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate sulfate
Uniqueness
Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .
Biological Activity
Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a compound with a unique molecular structure that has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol. Its structure features a benzyl group attached to a carbamate, which is further connected to a hydroxypyrrolidine moiety. The stereochemistry of the pyrrolidine ring is particularly significant for its biological activity.
Property | Details |
---|---|
Molecular Formula | C13H19ClN2O3 |
Molecular Weight | 286.76 g/mol |
CAS Number | 1951439-02-3 |
IUPAC Name | Benzyl (((3R,4S)-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino alcohols.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group.
- Carbamate Formation : The intermediate reacts with an isocyanate or carbamoyl chloride to form the carbamate moiety.
- Hydrochloride Salt Formation : The final step converts the free base into its hydrochloride salt using hydrochloric acid.
Biological Activity
The biological activity of this compound is under investigation, with several studies indicating potential therapeutic effects:
The compound interacts with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist. The precise pathways and targets are still being elucidated.
Therapeutic Potential
Research suggests that this compound could have various applications in medicine:
- Anti-inflammatory Properties : It may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Preliminary studies indicate potential analgesic properties, relevant for pain management.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Initial tests have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
- Receptor Binding Assays : Binding affinity studies suggest that this compound interacts with specific receptors, potentially influencing neurotransmission and signaling pathways .
Properties
Molecular Formula |
C13H19ClN2O3 |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxypyrrolidin-3-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H |
InChI Key |
CLNWZAAHQLZEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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